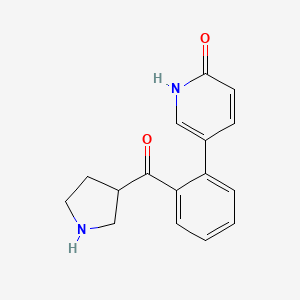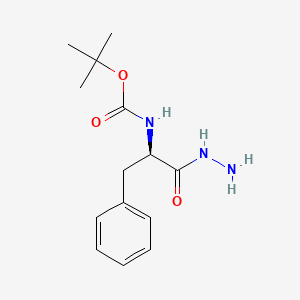
tert-Butyl (R)-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ®-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid and are widely used in various chemical and biological applications. This particular compound is notable for its unique structure, which includes a tert-butyl group, a hydrazinyl group, and a phenylpropan-2-yl moiety.
Preparation Methods
The synthesis of tert-Butyl ®-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with appropriate reagents to introduce the hydrazinyl and phenylpropan-2-yl groups. One common method involves the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyl ®-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a nickel or rhodium catalyst, or using reducing agents like lithium aluminum hydride.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions with aryl halides are common, leading to the formation of N-Boc-protected anilines.
Scientific Research Applications
tert-Butyl ®-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate has several scientific research applications:
Biology: The compound can be used as a protecting group for amines in peptide synthesis, allowing for selective deprotection under mild conditions.
Medicine: Research into carbamate derivatives has shown potential in developing pharmaceuticals, particularly as enzyme inhibitors.
Industry: The compound’s stability and reactivity make it useful in industrial processes for the production of fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of tert-Butyl ®-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate involves its interaction with various molecular targets. The hydrazinyl group can form stable complexes with metal ions, which can be exploited in catalysis. Additionally, the carbamate moiety can undergo hydrolysis to release the active amine, which can then interact with biological targets such as enzymes or receptors. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar compounds to tert-Butyl ®-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate include:
tert-Butyl N-Hydroxycarbamate: Used in similar applications as a protecting group for amines.
tert-Butyl (2-Aminophenyl)Carbamate: Another carbamate derivative with applications in organic synthesis.
tert-Butyl Carbamate: A simpler carbamate used in the synthesis of N-Boc-protected anilines.
The uniqueness of tert-Butyl ®-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C14H21N3O3 |
|---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-1-hydrazinyl-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(19)16-11(12(18)17-15)9-10-7-5-4-6-8-10/h4-8,11H,9,15H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 |
InChI Key |
GHSCWLGHLYTNJH-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)NN |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Aminobenzo[d]oxazol-5-ol](/img/structure/B12857116.png)
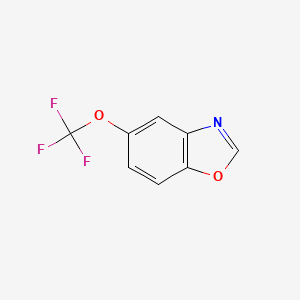

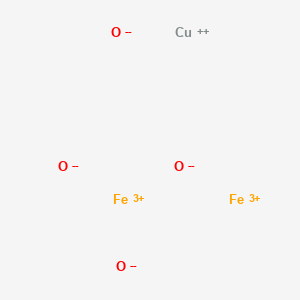
![6-Hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B12857128.png)
![[2,2'-Binaphtho[2,3-d]oxazole]-4,4',9,9'-tetraone](/img/structure/B12857130.png)
![2-(4-Aminobenzo[d]oxazol-2-yl)acetic acid](/img/structure/B12857133.png)
![N-methyl-N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine](/img/structure/B12857135.png)
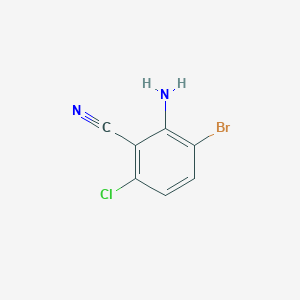
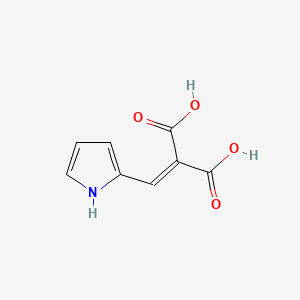
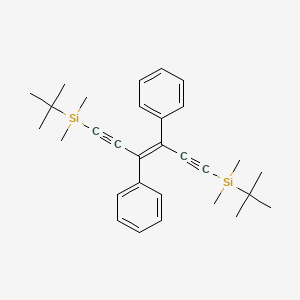
![Pyrazolo[1,5-a]pyridine, 5-(chloromethyl)-](/img/structure/B12857152.png)

